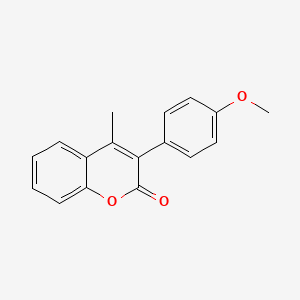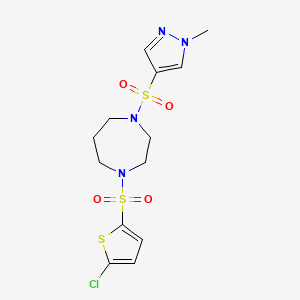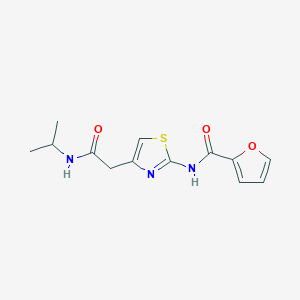![molecular formula C12H19NO2 B2617860 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one CAS No. 2185980-62-3](/img/structure/B2617860.png)
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one, also known as OA-1, is a chemical compound that has been of great interest in scientific research due to its unique properties and potential applications.
Wirkmechanismus
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This results in decreased neurotransmitter release and increased levels of monoamines in the cytoplasm, leading to downstream effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the cytoplasm. These effects can lead to changes in neuronal signaling and behavior, such as increased locomotor activity and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one for lab experiments is its high selectivity for VMAT2, which allows for precise modulation of monoamine neurotransmitter release. However, one limitation is that 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one research, including further investigation of its potential therapeutic applications in neurological and psychiatric disorders, as well as its use as a tool for studying monoamine neurotransmitter release and neuronal signaling. Additionally, new synthesis methods and structural modifications of 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one may lead to improved selectivity and efficacy for VMAT2 inhibition.
Synthesemethoden
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 3-oxo-1-propenyl-1-cyclopentanecarboxylic acid with 8-aminooctanol, followed by cyclization and dehydration. Another method involves the reaction of 8-aminooctanol with 3-(1-propenyl)-1-cyclopentanecarboxylic acid, followed by cyclization and dehydration. Both methods have been successfully used to synthesize 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one has been studied extensively for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one is its ability to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the storage and release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting VMAT2, 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one can modulate the release of these neurotransmitters and potentially treat a variety of neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-8-5-7-12(10-13)6-3-4-9-15-12/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBNQKDXFLTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(C1)CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2617779.png)
![1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2617782.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2617785.png)
![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)


![N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2617789.png)




![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)